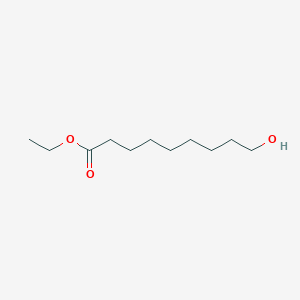

9-ヒドロキシノナン酸エチル

概要

説明

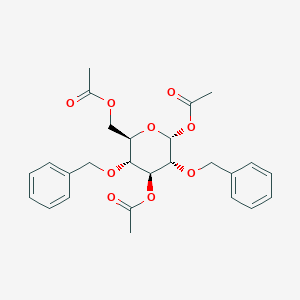

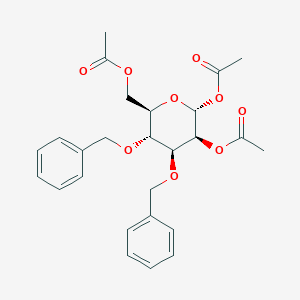

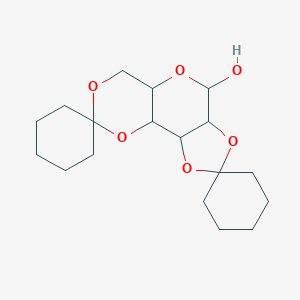

D-(+)-チェロビオース: β(1→4) グリコシド結合で結合した2つのD-グルコース分子からなる二糖類です . 還元糖であり、還元剤として作用する能力があります。 D-(+)-チェロビオースはセルロースの加水分解から得られ、セルロースをグルコースに分解する際の重要な中間体です .

科学的研究の応用

D-(+)-チェロビオースは、科学研究において幅広い用途があります。

化学: セルロースの加水分解とセルラーゼ酵素の作用を研究するためのモデル化合物として使用されます。

生物学: D-(+)-チェロビオースは、炭水化物代謝の研究や酵素アッセイの基質として使用されます。

医学: 腸の透過性と吸収不良を評価するための診断検査で使用されます。

作用機序

D-(+)-チェロビオースは、セルロースの加水分解における中間体としての役割を通じて、主にその効果を発揮します。 D-(+)-チェロビオース中のβ(1→4)グリコシド結合は、セルラーゼ酵素によって切断され、D-グルコースが生成されます。 このプロセスは、セルロースを可発酵性糖に変換するために不可欠であり、これはさらにさまざまな生化学的経路で利用されます .

生化学分析

Biochemical Properties

In the context of biochemical reactions, Ethyl 9-hydroxynonanoate has been found to play a role in the flavor profile of botrytised wine . It interacts with other volatile and nonvolatile compounds characteristic of botrytised wine to produce a sweet, honey-like flavor

Cellular Effects

Given its role in flavor production in botrytised wine, it may influence cell function in the context of fermentation processes

Molecular Mechanism

It is known to be involved in the production of a sweet, honey-like flavor in botrytised wine, suggesting it may interact with other compounds at the molecular level

Dosage Effects in Animal Models

There is currently no available information on the effects of Ethyl 9-hydroxynonanoate at different dosages in animal models

Metabolic Pathways

It has been identified in the context of botrytised wine production, suggesting it may be involved in fermentation pathways .

準備方法

合成経路と反応条件: D-(+)-チェロビオースは、セルラーゼ酵素を用いたセルロースの酵素加水分解によって合成できます。 反応には、通常、トリコデルマ・リーゼイなどのセルラーゼ産生微生物を使用します . 加水分解プロセスは、D-(+)-チェロビオースの収率を最適化するために、温度とpHの制御された条件下で行われます。

工業的製造方法: 工業的には、D-(+)-チェロビオースは植物バイオマス由来のセルロースの酵素加水分解によって製造されます。 このプロセスには、セルラーゼ酵素へのアクセスを向上させるためのバイオマスの前処理、続いてD-(+)-チェロビオースやその他のオリゴ糖を生成するための酵素加水分解が含まれます .

化学反応の分析

反応の種類: D-(+)-チェロビオースは、次のようなさまざまな化学反応を起こします。

酸化: D-(+)-チェロビオースは、チェロビオン酸を生成するために酸化できます。

還元: チェロビトールを生成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、臭素水と硝酸があります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用します。

加水分解: セルラーゼ酵素を用いた酸性または酵素加水分解.

生成される主な生成物:

酸化: チェロビオン酸。

還元: チェロビトール。

加水分解: D-グルコース.

類似化合物との比較

類似化合物:

マルトース: α(1→4) グリコシド結合で結合した2つのD-グルコース分子からなる二糖類。

ラクトース: β(1→4) グリコシド結合で結合したD-グルコースとD-ガラクトースからなる二糖類。

独自性: D-(+)-チェロビオースは、マルトースのα(1→4)結合やスクロースのα(1→2)結合とは異なる、β(1→4)グリコシド結合があるため、ユニークです。 このβ(1→4)結合により、D-(+)-チェロビオースは、セルロースの酵素加水分解における重要な中間体となり、他の二糖類とは異なります .

特性

IUPAC Name |

ethyl 9-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRYCGYJOYZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394221 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-34-7 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

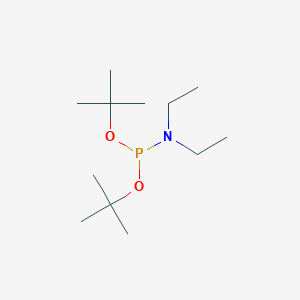

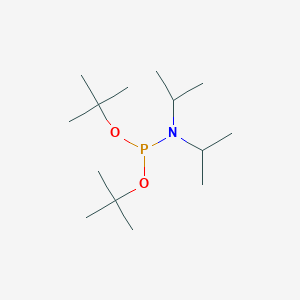

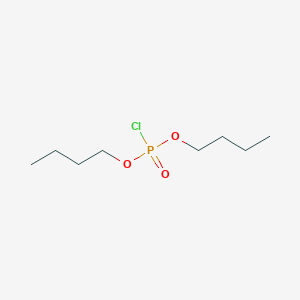

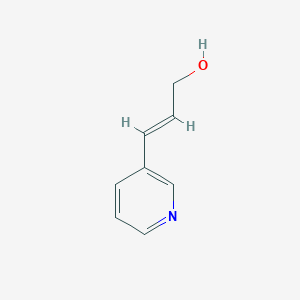

Feasible Synthetic Routes

Q1: What is the primary use of 8-ethoxycarbonyloctanol in the presented research?

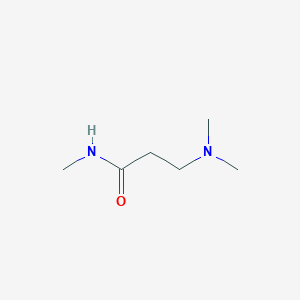

A: The research papers primarily utilize 8-ethoxycarbonyloctanol as a 'spacer' molecule in the synthesis of artificial antigens and glycoconjugates. [, , ] This involves attaching the compound to carbohydrates to facilitate their conjugation with carrier proteins, ultimately aiding in the development of immunological tools and potential vaccines.

Q2: Can you elaborate on the role of 8-ethoxycarbonyloctanol in synthesizing disaccharide glycosides?

A: Studies have investigated the use of 8-ethoxycarbonyloctanol in the Koenigs-Knorr synthesis of disaccharide glycosides. [, ] These reactions aim to create a glycosidic linkage between sugar molecules, and 8-ethoxycarbonyloctanol acts as an acceptor molecule. Research indicates that under specific conditions, particularly with silver trifluoromethanesulfonate and N,N-tetramethylurea, the reaction can yield 1,2-orthoacetates as intermediates, which can be further converted to the desired 1,2-trans-glycosides. []

Q3: What is the significance of using stannic tetrachloride in reactions involving 8-ethoxycarbonyloctanol and disaccharides?

A: Research has demonstrated that stannic tetrachloride can act as a catalyst in glycosylation reactions using 8-ethoxycarbonyloctanol and acetylated disaccharides like cellobiose, lactose, and maltose. [, ] This catalytic activity enables the formation of both α- and β-glycosidic linkages, offering versatility in synthesizing specific glycoconjugates. [, ]

Q4: Has 8-ethoxycarbonyloctanol been used in synthesizing antigens for specific pathogens?

A: Yes, research shows the application of 8-ethoxycarbonyloctanol in synthesizing an artificial antigen for Neisseria gonorrhoeae. [] This involved conjugating lactose to 8-ethoxycarbonyloctanol and subsequently attaching it to bovine serum albumin to create an immunogenic complex. The resulting antigen successfully elicited anti-lactose antibodies that demonstrated cross-reactivity with N. gonorrhoeae lipopolysaccharide. []

Q5: Are there examples of 8-ethoxycarbonyloctanol being used in studying Mycobacterium leprae?

A: Researchers have employed 8-ethoxycarbonyloctanol in the synthesis of a neo-glycoprotein containing 3,6-di-O-methyl-β-D-glucopyranosyl groups, a significant component of the phenolic glycolipid-I produced by Mycobacterium leprae. [] This neo-glycoprotein holds potential for leprosy serodiagnosis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)